Methyl 1-aminocyclohexane-1-carboxylate
Overview
Description
“Methyl 1-aminocyclohexane-1-carboxylate” is an amino acid compound that can be used as a biochemical reagent . It has a CAS Number of 4507-57-7 and a molecular weight of 157.21 .
Synthesis Analysis
“Methyl 1-aminocyclohexanecarboxylate” was synthesized from methanol and 1-amino-1-cyclohexylcarboxylate with a yield of about 88% .Molecular Structure Analysis
The molecular formula of “Methyl 1-aminocyclohexane-1-carboxylate” is C8H15NO2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Summary of the Application
ACC is the direct precursor of the plant hormone ethylene, which regulates a wide range of developmental processes and responses to biotic and abiotic stresses . Methyl 1-aminocyclopropanecarboxylate (methyl-ACC), a structural analog of ACC, has been identified as an agonist of ethylene response in plants .
Methods of Application or Experimental Procedures
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Methyl-ACC triggers enhanced ethylene-related responses in plants similar to the effects of ACC .
Results or Outcomes
Methyl-ACC has been shown to restrain root elongation, increase root hair number, promote dark-induced leaf senescence, and accelerate ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .
Safety And Hazards
“Methyl 1-aminocyclohexane-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
“Methyl 1-aminocyclohexane-1-carboxylate” and its analogs have potential applications in plant growth regulation. For example, methyl 1-aminocyclopropanecarboxylate (methyl-ACC), a structural analog of ACC, has been identified as an agonist of ethylene response in plants . Understanding the impact of ethylene and ACC in both the plant host and its associated bacterial community is key to the development of new strategies aimed at increased plant growth and protection .
properties
IUPAC Name |
methyl 1-aminocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDTUMQGDPZWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398763 | |
Record name | Methyl 1-aminocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-aminocyclohexane-1-carboxylate | |
CAS RN |
4507-57-7 | |
Record name | Methyl 1-aminocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-aminocyclohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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